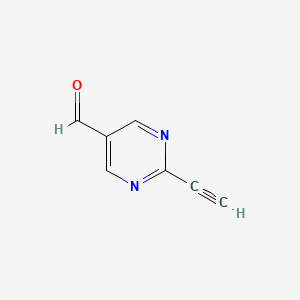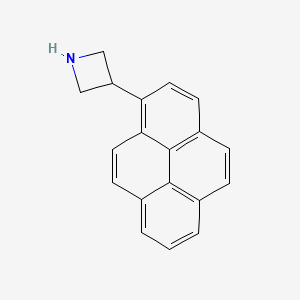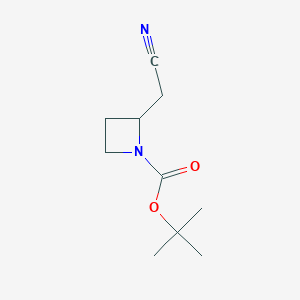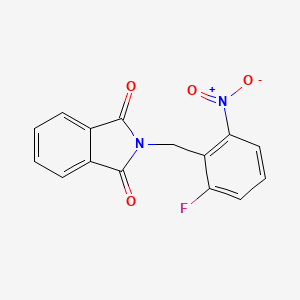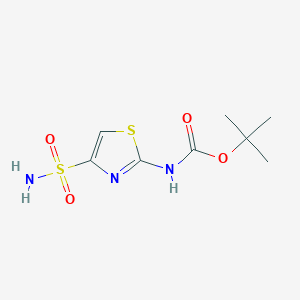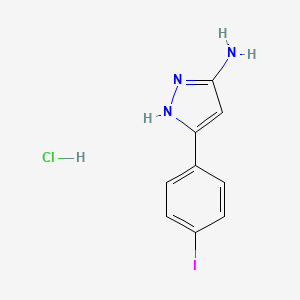![molecular formula C11H13NO3 B13701614 Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate is a chemical compound with the molecular formula C11H13NO3. It belongs to the class of benzoxazepine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of the benzoxazepine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound .
Aplicaciones Científicas De Investigación
Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Evacetrapib: A cardiovascular drug with a similar benzoxazepine scaffold.
Benazepril: An antihypertensive agent with a related structure.
Tolvaptan: A medication used to treat hyponatremia, also containing a benzoxazepine core.
Uniqueness
Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other benzoxazepine derivatives .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 2,3,4,5-tetrahydro-1,5-benzoxazepine-8-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-3-4-9-10(7-8)15-6-2-5-12-9/h3-4,7,12H,2,5-6H2,1H3 |
Clave InChI |
YTOUGCVWECYBRR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)NCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)

![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)
